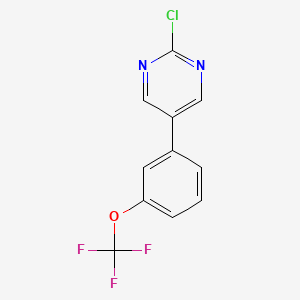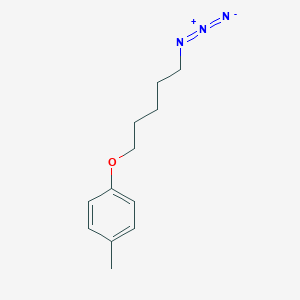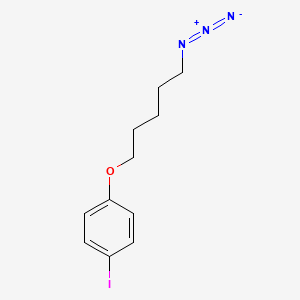
4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile
概要
説明
4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile is an organic compound characterized by the presence of a 1,3-dioxane ring and a fluorobenzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile typically involves the reaction of 3-fluorobenzonitrile with 1,3-dioxane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dioxane, followed by nucleophilic substitution with 3-fluorobenzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile has several applications in scientific research:
作用機序
The mechanism of action of 4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Similar Compounds
4-(1,3-Dioxan-2-yl)benzonitrile: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorobenzonitrile: Does not contain the 1,3-dioxane ring, affecting its chemical properties and applications.
4-(1,3-Dioxan-2-yl)-3-chlorobenzonitrile:
Uniqueness
4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile is unique due to the combination of the 1,3-dioxane ring and the fluorobenzonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
4-(1,3-dioxan-2-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-10-6-8(7-13)2-3-9(10)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLRDHZDLRETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159912.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)












